molecular formula C22H25N3O2S2 B12138025 2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide CAS No. 4877-86-5

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide

Cat. No.: B12138025
CAS No.: 4877-86-5
M. Wt: 427.6 g/mol
InChI Key: YSSKJXGNFHIWDD-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidine derivative characterized by a sulfanyl acetamide scaffold linked to a 4-isopropylphenyl group. Key structural features include:

  • Thieno[2,3-d]pyrimidin-4-one core: A fused heterocyclic system combining thiophene and pyrimidine rings, with a ketone group at position 2.
  • Substituents: 5,6-Dimethyl groups: Enhance steric bulk and modulate electronic properties. Sulfanyl acetamide bridge: Facilitates hydrogen bonding and structural flexibility. 4-Isopropylphenyl group: A bulky, lipophilic aryl group that may influence membrane permeability or target binding.

Properties

CAS No.

4877-86-5

Molecular Formula

C22H25N3O2S2

Molecular Weight

427.6 g/mol

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H25N3O2S2/c1-6-11-25-21(27)19-14(4)15(5)29-20(19)24-22(25)28-12-18(26)23-17-9-7-16(8-10-17)13(2)3/h6-10,13H,1,11-12H2,2-5H3,(H,23,26)

InChI Key

YSSKJXGNFHIWDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(C)C)CC=C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the thienopyrimidine core or aryl substituents. Structural differences critically impact physicochemical properties, reactivity, and hypothesized biological activity.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Thienopyrimidine Substituents Aryl Group Substituent Key Hypothesized Effects Source
Target Compound 5,6-dimethyl; 3-prop-2-enyl 4-isopropyl High lipophilicity (isopropyl group); potential covalent interactions (allyl group)
2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide (618427-84-2) 5,6-dimethyl; 3-ethyl 4-isopropyl Reduced reactivity (ethyl vs. allyl); similar lipophilicity
2-(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide (378775-68-9) 6-ethyl; 3-phenyl 4-nitro Electron-withdrawing nitro group may reduce bioavailability; increased polarity
2-(5,6-Dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide (760183-70-8) 5,6-dimethyl; 3-prop-2-enyl 4-ethyl Lower lipophilicity (ethyl vs. isopropyl); altered steric interactions
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (N/A) Pyrimidin-2-yl core (no thiophene fusion) 2,3-dichloro Reduced aromaticity and electronic effects; chlorine atoms may enhance binding affinity

Key Observations:

Aryl Substituent Effects :

  • Lipophilicity : The 4-isopropyl group (target compound) is more lipophilic than 4-ethyl (760183-70-8) or 4-nitro (378775-68-9), suggesting enhanced membrane permeability .
  • Electronic Effects : The nitro group in 378775-68-9 introduces strong electron-withdrawing effects, which may reduce nucleophilic attack susceptibility but limit passive diffusion .

Hydrogen Bonding and Reactivity :

  • The sulfanyl acetamide bridge is conserved across analogs, enabling hydrogen bonding with biological targets (e.g., enzymes) .
  • The allyl group in the target compound could form transient covalent bonds with cysteine residues in enzyme active sites, a feature absent in ethyl- or phenyl-substituted analogs .

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